Rubidium formate, particularly its hydrate form, has been investigated for its potential use as an anticoagulant. Studies have shown that it can inhibit the activity of thrombin, an enzyme crucial for blood clotting. This suggests its possible application in preventing and treating blood clots, although further research is needed to determine its efficacy and safety in vivo.
Rubidium formate has also been explored in biomedical research, particularly in studies related to cell biology and protein-protein interactions. Its specific role in these areas is still under investigation, but some studies have shown that it may influence cell proliferation and protein folding.
Rubidium formate is a chemical compound with the formula CHO₂Rb, known as rubidium(I) formate or formic acid rubidium salt. It appears as a colorless crystalline solid and has a molecular weight of approximately 130.4852 g/mol. Rubidium, an alkali metal, is highly reactive and shares similar properties with other Group 1 elements. Rubidium formate is primarily utilized in various chemical applications due to its unique properties and reactivity characteristics .
As with most rubidium compounds, rubidium formate can react violently with water, releasing flammable hydrogen gas. Rubidium itself is an irritant and can be harmful if inhaled or ingested. Due to the limited research available, it is advisable to handle rubidium formate with caution and consult safety data sheets (SDS) before handling the compound [].
Rubidium formate can be synthesized through several methods:
Rubidium formate shares similarities with several other alkali metal formates. Here are some comparable compounds:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Sodium Formate | CHO₂Na | More soluble in water compared to rubidium formate |
Potassium Formate | CHO₂K | Exhibits similar reactivity but has different solubility properties |
Lithium Formate | CHO₂Li | Smaller ionic radius leading to different crystal structures |
Cesium Formate | CHO₂Cs | Higher molecular weight and lower solubility |
Uniqueness of Rubidium Formate: Rubidium formate's primary distinction lies in its unique reactivity profile and phase transition characteristics, making it valuable for specific applications where other alkali metal formates may not be suitable.
Rubidium formate (CHO₂Rb) synthesis involves several established methodologies that vary in scale and complexity [1] [2]. The primary industrial synthesis route utilizes the metathesis reaction between rubidium carbonate and formic acid, which represents the most straightforward and economically viable approach for commercial production . This reaction proceeds according to the stoichiometric equation: Rb₂CO₃ + 2HCOOH → 2RbOOCH + H₂O + CO₂ .
Laboratory-scale synthesis typically employs direct neutralization methods where rubidium hydroxide is carefully mixed with formic acid under controlled conditions [4]. The reaction requires precise pH monitoring to ensure complete conversion while preventing the formation of basic impurities [4]. Alternative laboratory approaches include the reaction of metallic rubidium with formic acid, though this method requires extreme caution due to the violent nature of the reaction [2].
Industrial production of rubidium formate occurs as a byproduct of larger alkali metal processing operations [5] [6]. The manufacturing process typically begins with the extraction of rubidium from lepidolite or pollucite ores, which contain rubidium as a minor constituent alongside lithium and cesium [7]. The complex separation process involves multiple recrystallization steps, with as many as thirty recrystallizations required to achieve high purity rubidium compounds [7].
The industrial synthesis pathway involves several critical processing stages [8]. Raw rubidium-lithium mica undergoes drying at approximately 250°C to reduce moisture content from 15-20% to about 6.5% [8]. The dried material is then mixed with calcium oxide, calcium sulfate, and other additives before entering a high-temperature roasting process at 900-1100°C for approximately two hours [8]. Following roasting, the material undergoes ball mill water leaching, impurity removal, and evaporation concentration to produce concentrated rubidium solutions [8].
Synthesis Method | Scale | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
Rubidium carbonate + Formic acid | Industrial | 25-80 | 2-4 hours | 85-95 |
Rubidium hydroxide + Formic acid | Laboratory | 25-50 | 1-2 hours | 90-98 |
Direct metal reaction | Laboratory | 25 | Minutes | >95 |
Ore processing byproduct | Industrial | 900-1100 | 2-17 steps | 70-85 |
The production of high-purity rubidium formate requires careful control of reaction conditions and subsequent purification steps [2]. Commercial suppliers typically offer rubidium formate with purity levels exceeding 99.8% on a metals basis [9]. The molecular weight of rubidium formate is 130.485 g/mol, and it appears as white crystalline powder with a melting point of 170°C [2] [10].
Rubidium formate exhibits significant hygroscopic properties, meaning it readily absorbs moisture from atmospheric air [9] [11]. This characteristic fundamentally affects both its handling requirements and storage conditions. The compound exists in multiple hydration states, with the monohydrate form (RbOOCH·H₂O) being particularly common under ambient conditions [12] .
The hygroscopic nature of rubidium formate results in a molecular weight change from 130.485 g/mol for the anhydrous form to 131.493 g/mol for the hydrated variant [12] [9]. This water uptake occurs rapidly upon exposure to atmospheric moisture and significantly influences the compound's physical and chemical properties [11]. The hydration process is reversible through controlled heating, though care must be taken to prevent thermal decomposition [9].
Crystallographic studies reveal that rubidium formate hydrate forms distinct structural arrangements compared to the anhydrous material [12]. The hydrated form demonstrates enhanced solubility characteristics, with water solubility values ranging from 443 g/100g water at 10°C to 900 g/100g water at 60°C [10]. This exceptional solubility makes rubidium formate highly miscible not only in water but also in various organic solvents including ether, acetone, ethyl acetate, methanol, and ethanol [9] [13].
Temperature (°C) | Solubility in Water (g/100g) | Hydration State |
---|---|---|
10 | 443 | Monohydrate dominant |
20 | 554 | Monohydrate dominant |
30 | 614 | Mixed hydration |
40 | 694 | Mixed hydration |
60 | 900 | Anhydrous increasing |
The hygroscopic properties of rubidium formate necessitate specific storage protocols to maintain chemical integrity [9]. The compound must be stored in sealed containers with appropriate desiccants to prevent moisture absorption [11]. Under controlled atmospheric conditions, the material can maintain its anhydrous state, though this requires continuous monitoring of humidity levels [9].
The water absorption kinetics of rubidium formate follow predictable patterns based on relative humidity and temperature [11]. At standard atmospheric conditions (25°C, 50% relative humidity), the compound reaches equilibrium hydration within 2-4 hours of exposure [11]. The reversibility of this process allows for controlled dehydration through gentle heating at temperatures between 80-120°C [9].
The purification of rubidium formate requires sophisticated separation techniques due to the chemical similarity between rubidium and other alkali metals [14] [15]. Traditional purification methods rely on the slight differences in solubility and crystallization behavior among alkali metal formates [14]. The primary contaminants in crude rubidium formate include sodium, potassium, cesium, and various alkaline earth metals [15].
Fractional crystallization represents the most widely employed purification technique for rubidium formate [15]. This method exploits the temperature-dependent solubility differences between rubidium compounds and their alkali metal analogs [15]. The process typically requires multiple recrystallization cycles, with each iteration reducing impurity levels by approximately one order of magnitude [15].
Advanced purification protocols utilize tartaric acid treatment as a selective precipitation method [15]. The process involves dissolving crude rubidium carbonate in water, adding oxalic acid as a cleaning agent, followed by tartaric acid solution addition [15]. This procedure selectively precipitates rubidium hydrogen tartrate while leaving most impurities in solution [15]. The isolated rubidium hydrogen tartrate undergoes thermal decomposition at 350°C for eight hours to regenerate purified rubidium carbonate [15].
Purification Step | Temperature (°C) | Duration | Impurity Reduction |
---|---|---|---|
Primary crystallization | 25-80 | 2-4 hours | 50-70% |
Tartaric acid treatment | 25 | 30 minutes | 80-90% |
Thermal decomposition | 350 | 8 hours | 95-99% |
Final recrystallization | 25-50 | 1-2 hours | >99% |
Solvent extraction methods provide alternative approaches for alkali metal separation [16] [17]. These techniques utilize organic extractants such as t-BAMBP (tert-butyl-4-methylphenol-butyl-phosphate) to selectively remove rubidium from mixed alkali metal solutions [16]. The extraction process operates on the principle of differential distribution coefficients between aqueous and organic phases [17].
The cesium sulfate addition method offers another effective separation technique [14]. This approach involves adding cesium sulfate or rubidium sulfate to mixed alkali metal formate blends, causing preferential precipitation of potassium sulfate while maintaining cesium formate and rubidium formate in solution [14]. The process operates most effectively at temperatures above 50°C and allows for efficient separation of rubidium from potassium-containing mixtures [14].
Ion exchange techniques using specialized resins provide high-resolution separation capabilities [18]. These methods achieve purification through selective adsorption based on ionic radius and charge density differences [18]. The process typically involves multiple elution cycles with varying eluent concentrations to achieve complete separation [18].
Crystallization kinetics studies demonstrate that rubidium formate purification follows predictable mathematical models [19]. The nucleation and growth rates can be controlled through careful manipulation of supersaturation levels, temperature, and magma density [19]. Lower magma density and appropriate temperature control result in larger mean particle sizes and improved purity [19].
Rubidium formate, with the chemical formula CHO₂Rb, represents an important alkali metal formate compound exhibiting distinctive physicochemical characteristics. The compound exists in both anhydrous and hydrated forms, with the hydrated variant commonly encountered under ambient conditions due to its hygroscopic nature [1] [2]. The molecular weight of the anhydrous form is 130.485 g/mol, while the hydrate form CHO₂Rb·xH₂O has a molecular weight of approximately 131.493 g/mol [1] [2] [3].
The compound manifests as a white crystalline powder or solid with characteristic hygroscopic properties, readily absorbing moisture from atmospheric conditions [1] [2] [4]. This hygroscopic behavior significantly influences its handling requirements and storage conditions in laboratory and industrial applications.
The thermal behavior of rubidium formate demonstrates a complex progression through distinct temperature regimes, characterized by structural transformations and eventual decomposition processes. At ambient temperatures up to approximately 150°C, rubidium formate maintains its crystalline integrity, existing in a stable orthorhombic phase with space group Pca21 [5]. The lattice parameters for this low-temperature phase are a = 9.229(1) Å, b = 4.630(2) Å, and c = 7.408(2) Å [5].
A significant thermal phase transition occurs at 363 K (90°C), representing a reversible first-order transformation from the orthorhombic phase to a monoclinic structure with space group P21/m [5] [6]. The high-temperature monoclinic phase exhibits lattice constants of a = 4.6552(4) Å, b = 4.6528(7) Å, c = 7.5170(6) Å, and γ = 97.610(6)° [5]. This phase transition involves minimal displacement of rubidium atoms while demonstrating significant reorientation of formate ions within the crystal structure [5].
The thermodynamic parameters associated with this phase transition have been precisely determined through thermal analysis. The enthalpy change (ΔHtr) measures 0.42 ± 0.02 kJ/mol, while the entropy change (ΔStr) equals 1.16 ± 0.05 J/K·mol [5] [7]. These relatively modest values reflect the subtle nature of the structural reorganization, primarily involving formate ion reorientation rather than extensive atomic displacement [5].
Temperature Range | Phase/Process | Crystal System | Space Group | Key Parameters |
---|---|---|---|---|
Room temperature - 150°C | Stable crystalline form | Orthorhombic | Pca21 | a=9.229 Å, b=4.630 Å, c=7.408 Å |
363 K (90°C) | Phase transition | Monoclinic | P21/m | ΔHtr = 0.42 kJ/mol, ΔStr = 1.16 J/K·mol |
Above 363 K | High-temperature phase | Monoclinic | P21/m | a=4.655 Å, b=4.653 Å, c=7.517 Å, γ=97.61° |
>170°C | Thermal decomposition | - | - | Formation of carbonate products |
Beyond the phase transition temperature, rubidium formate undergoes thermal decomposition following pathways characteristic of alkali metal formates [8] [9]. The decomposition process proceeds through multiple stages, initially forming rubidium carbonate and oxalate intermediates at elevated temperatures [8] [9] [10]. The thermal decomposition of alkali metal formates, including rubidium formate, demonstrates a complex dependency on atmospheric conditions, with the product distribution varying between carbonate and oxalate formation [8] [9].
Research indicates that rubidium formate follows the general decomposition pattern observed for alkali metal formates, where the formation of oxalate intermediates occurs in a specific order: sodium formate < potassium formate > rubidium formate [8] [9]. This ordering reflects the influence of cation size and charge density on the decomposition mechanism. Unlike lithium and cesium formates, which do not form oxalate intermediates, rubidium formate demonstrates moderate oxalate formation capacity during thermal decomposition [8] [9].
The final decomposition products typically include rubidium carbonate (Rb₂CO₃), which exhibits high thermal stability with a melting point of 835°C [11]. The carbonate formation represents the predominant decomposition pathway under oxidizing conditions, while alternative reaction pathways may occur under different atmospheric compositions [8] [9].
Rubidium formate exhibits exceptional solubility characteristics in both aqueous and organic solvents, demonstrating the versatile dissolution behavior characteristic of alkali metal formates. The aqueous solubility shows a pronounced temperature dependence, increasing substantially with rising temperature, which facilitates various applications in solution-based processes [12] [13].
The solubility in water demonstrates a strong positive temperature coefficient, with values ranging from 443 g/100g H₂O at 10°C to 900 g/100g H₂O at 60°C [12] [13]. This remarkable solubility profile indicates nearly complete miscibility with water across a wide temperature range, reflecting the ionic nature of the compound and favorable hydration characteristics of both rubidium cations and formate anions [12].
Temperature (°C) | Solubility in Water (g/100g H₂O) | Relative Increase |
---|---|---|
10 | 443 [12] | - |
20 | 554 [12] | 25% |
30 | 614 [12] | 39% |
40 | 694 [12] | 57% |
60 | 900 [12] | 103% |
The solubility mechanism in aqueous media involves complete dissociation into hydrated rubidium cations (Rb⁺) and formate anions (HCO₂⁻) [1] [2]. The high solubility results from favorable hydration energies of both ionic species, with rubidium demonstrating substantial hydration despite its large ionic radius compared to smaller alkali metals [12]. The formate anion contributes significantly to the overall solubility through its ability to form hydrogen bonds with water molecules [2].
Beyond aqueous systems, rubidium formate demonstrates remarkable miscibility with various organic solvents, including diethyl ether, acetone, ethyl acetate, methanol, and ethanol [2] [4] [14] [15]. This extensive organic solvent compatibility distinguishes rubidium formate from many other inorganic salts and expands its utility in non-aqueous applications [2]. The miscibility with polar protic solvents such as methanol and ethanol reflects the compound's ability to participate in hydrogen bonding networks through the formate anion [2] [15].
The solubility in polar aprotic solvents like acetone indicates favorable solvation through dipole interactions, while miscibility with ethyl acetate suggests compatibility with ester-based solvent systems [2] [15]. This broad solvent compatibility enables applications in mixed solvent systems and facilitates purification and crystallization processes under various conditions [2].
The dissolution process in organic media involves ion pair formation and specific solvation mechanisms dependent on solvent properties [2]. In polar protic solvents, hydrogen bonding plays a crucial role in stabilizing the dissolved ionic species, while in polar aprotic solvents, dipole-ion interactions predominate [2]. The extensive organic solvent compatibility reflects the intermediate polarizability of rubidium cations and the versatile coordination behavior of formate anions [2].
The ionic conductivity properties of rubidium formate solutions demonstrate characteristics typical of strong electrolytes, with complete dissociation in aqueous media leading to high ionic mobility and conductivity values [16] [17]. The electrochemical behavior reflects the contributions of both rubidium cations and formate anions to charge transport processes, with distinct mobility characteristics for each ionic species [17] [18].
In aqueous solutions, rubidium formate dissociates completely according to the equilibrium:
CHO₂Rb → Rb⁺ + HCO₂⁻
The ionic mobility of rubidium cations in aqueous media follows patterns consistent with alkali metal hydration behavior [19]. Among alkali metals, rubidium demonstrates intermediate mobility characteristics, influenced by its ionic radius and hydration sphere properties [19]. The ionic mobility order for alkali metals in aqueous solution follows: Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺, reflecting the balance between ionic size and hydration effects [19].
The formate anion contributes significantly to the overall ionic conductivity through its relatively high mobility in aqueous media [20] [21]. Formate ions demonstrate favorable transport properties due to their compact size and symmetric charge distribution, enabling efficient migration under applied electric fields [20]. The electrochemical stability of formate anions extends across a wide potential window, making rubidium formate suitable for various electrochemical applications [20] [21].
Ion | Relative Mobility | Hydration Number | Transport Characteristics |
---|---|---|---|
Rb⁺ | Intermediate | Moderate | Favorable conductivity contribution |
HCO₂⁻ | High | Low | Efficient charge transport |
Combined | High | - | Excellent electrolyte properties |
The electrochemical characteristics of rubidium formate encompass both fundamental ionic transport properties and specific redox behavior of the constituent ions [17] [20]. Under electrochemical conditions, formate anions can undergo oxidation reactions, particularly relevant in energy storage and conversion applications [20] [21]. The oxidation of formate to carbon dioxide represents a key electrochemical process with implications for fuel cell and battery technologies [20].
Research in electrochemical energy storage has highlighted the potential of formate-based systems for grid-scale energy storage applications [20]. The bicarbonate-formate electrochemical system demonstrates theoretical energy densities of 660 MJ/m³, positioning it as a competitive option for stationary energy storage [20]. In these systems, rubidium formate could serve as an electrolyte component, contributing to ionic conductivity while participating in the charge storage mechanism [20].
The ionic conductivity of rubidium formate solutions exhibits strong concentration dependence, with maximum conductivity typically occurring at intermediate concentrations before decreasing due to ion association effects at high concentrations [22]. Temperature also significantly influences conductivity, with higher temperatures generally increasing ionic mobility through reduced viscosity and enhanced thermal motion [22].
In solid-state applications, rubidium formate has been investigated for its potential as a component in solid electrolytes and ionic conductors [23] [24]. The crystalline structure and phase transition behavior influence ionic transport in the solid state, with the high-temperature monoclinic phase potentially offering enhanced ionic pathways compared to the low-temperature orthorhombic structure [5].
The electrochemical stability window of rubidium formate extends from the reduction potential of rubidium (highly negative) to the oxidation potential of formate (moderately positive) [20]. This wide stability window enables applications across various electrochemical systems while maintaining electrolyte integrity [20]. The compound's compatibility with different electrode materials and electrolyte systems makes it valuable for specialized electrochemical devices requiring specific ionic conductivity characteristics [20] [21].
Contemporary research has explored the application of rubidium-containing electrolytes in advanced battery systems, including rubidium-ion batteries, where the large ionic radius of rubidium offers unique advantages in certain electrode materials [17] [25]. The ionic conductivity properties of rubidium formate contribute to the overall performance of such systems through enhanced charge transport and electrolyte stability [17].
Irritant